REACTION_CXSMILES
|
[CH:1]12[CH2:11][CH:7]3[CH:8](C[CH2:10]1)[CH:3]([CH2:4][CH2:5][CH2:6]3)[CH2:2]2.F[C:13](F)(F)S(O)(=O)=O>>[CH3:13][C:5]12[CH2:4][CH:3]3[CH2:2][CH:1]([CH2:11][CH:7]([CH2:8]3)[CH2:6]1)[CH2:10]2
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Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
C12CC3CCCC(C3CC1)C2
|
Name
|
|
Quantity
|
76 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
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Name
|
ice water
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
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Type
|
CUSTOM
|
Details
|
The organic layer was separated
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Type
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EXTRACTION
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Details
|
the water layer was extracted with methylene chloride
|
Type
|
EXTRACTION
|
Details
|
The methylene chloride extract
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Type
|
WASH
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Details
|
the mixture was washed with a saturated aqueous solution of sodium hydrogencarbonate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
with water, and dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
Methylene chloride was distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
CC12CC3CC(CC(C1)C3)C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |